molecular formula C8H8BrNO3 B8135928 Methyl 4-bromo-5-methoxypicolinate

Methyl 4-bromo-5-methoxypicolinate

Cat. No.: B8135928
M. Wt: 246.06 g/mol
InChI Key: XKRTVFZQCBYKFS-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-methoxypicolinate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is a derivative of picolinic acid, featuring a bromine atom and a methoxy group attached to the pyridine ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5-methoxypicolinate typically involves the bromination of 5-methoxypicolinic acid followed by esterification. One common method includes the use of bromine and a suitable solvent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring. The resulting brominated compound is then esterified using methanol and an acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-methoxypicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-5-methoxypicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-methoxypicolinate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the pyridine ring influence its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities and cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-4-methoxypicolinate
  • Methyl 5-bromo-3-methoxypicolinate
  • Methyl 4-bromo-5-methyl-3-isoxazolecarboxylate

Uniqueness

Methyl 4-bromo-5-methoxypicolinate is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 4-bromo-5-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-12-7-4-10-6(3-5(7)9)8(11)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRTVFZQCBYKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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